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Compound Name: JNJ4796

Cat. No.: B15565123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

JNJ-47965567, a potent and selective P2X7 receptor antagonist with central nervous system

permeability, has been investigated across a range of preclinical animal models for

neuropsychiatric and neurodegenerative disorders. This guide provides a comparative

overview of its efficacy, alongside other relevant P2X7 antagonists, supported by experimental

data and detailed methodologies.

P2X7 Receptor Signaling Pathway
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in neuroinflammation. Its

activation triggers a cascade of downstream signaling events, leading to the release of pro-

inflammatory cytokines. JNJ-47965567 acts as an antagonist to this receptor, thereby

mitigating these inflammatory processes.
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Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
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Efficacy in Animal Models of Neurological Disorders
Neuropathic Pain
JNJ-47965567 has demonstrated efficacy in a rat model of neuropathic pain, a condition

characterized by hypersensitivity to sensory stimuli.

Compound
Animal
Model

Dose
Route of
Administrat
ion

Efficacy
Outcome

Citation

JNJ-

47965567

Rat (Chung

model)
30 mg/kg

Subcutaneou

s (s.c.)

Modest but

significant

attenuation of

mechanical

allodynia.

[1]

A438079

Rat (Diabetic

Neuropathic

Pain)

- Intrathecal

Increased

mechanical

withdrawal

threshold and

thermal

withdrawal

latency.

[2]

Brilliant Blue

G

Rat (Spinal

Cord Injury)
- -

Significantly

inhibits

neuronal

apoptosis.

[3]

A740003

Rat (Spinal

Nerve

Ligation)

- Intrathecal

Reduced

mechanical

allodynia.

[3]

A common method to induce neuropathic pain in rodents is the spinal nerve ligation model,

also known as the Chung model.
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Caption: Experimental Workflow for the Chung Model of Neuropathic Pain.

The procedure involves the tight ligation of the L5 spinal nerve, leading to the development of

mechanical allodynia, a key feature of neuropathic pain. Behavioral testing, such as the von

Frey test, is used to assess the withdrawal threshold to a mechanical stimulus. JNJ-47965567

was administered subcutaneously, and its effect on the withdrawal threshold was measured.[1]

Mania (Amphetamine-Induced Hyperactivity Model)
The amphetamine-induced hyperactivity model in rats is a widely used paradigm to screen for

potential anti-manic drugs. JNJ-47965567 has shown efficacy in attenuating this hyperactivity.

Compound
Animal
Model

Dose
Route of
Administrat
ion

Efficacy
Outcome

Citation

JNJ-

47965567
Rat 30 mg/kg

Subcutaneou

s (s.c.)

Attenuated

amphetamine

-induced

hyperactivity.

Haloperidol Rat 0.05 mg/kg -

Reduced

amphetamine

-induced

hyperactivity.

Prazosin Rat 2 mg/kg -

Reduced

amphetamine

-induced

hyperactivity.
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Rats are habituated to an open-field arena, and their baseline locomotor activity is recorded.

Following habituation, they are administered JNJ-47965567 or vehicle, followed by an injection

of d-amphetamine. Locomotor activity is then recorded for a defined period.
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Caption: Experimental Workflow for Amphetamine-Induced Hyperactivity Model.

Amyotrophic Lateral Sclerosis (ALS)
The efficacy of JNJ-47965567 has been evaluated in the SOD1-G93A mouse model of ALS, a

progressive neurodegenerative disease affecting motor neurons. The results have shown sex-

specific effects.
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Compound Animal Model
Dose &
Regimen

Efficacy
Outcome

Citation

JNJ-47965567
SOD1-G93A

Mice

30 mg/kg, i.p., 4

times/week from

P60

Females:

Delayed disease

onset, reduced

body weight loss,

improved motor

coordination.

Males: No

significant effect.

No increase in

lifespan for either

sex.

JNJ-47965567
SOD1-G93A

Mice

30 mg/kg, i.p., 3

times/week from

disease onset

No impact on

weight loss,

clinical score,

motor

coordination, or

survival in either

sex.

Brilliant Blue G

(BBG)

SOD1-G93A

Mice

45.5 mg/kg, i.p.,

3 times/week

from 62-64 days

Females:

Reduced body

weight loss and

prolonged

survival. Males:

No significant

effect on

survival.

A-804598 SOD1-G93A

Mice

- Chronic

treatment

inhibited the

upregulation of

SQSTM1/p62,

suggesting a role
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in regulating

autophagy.

Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are used.

These mice develop a progressive motor neuron disease that mimics many features of human

ALS. Treatment with JNJ-47965567 or vehicle is initiated at a presymptomatic stage (e.g.,

postnatal day 60). Disease progression is monitored through regular measurements of body

weight, motor performance (e.g., rotarod test), and clinical scoring. The time of disease onset

and survival are key endpoints.

Summary and Conclusion
JNJ-47965567, a centrally permeable P2X7 receptor antagonist, demonstrates promising

efficacy in preclinical models of neuropathic pain and mania. In the SOD1-G93A model of ALS,

its effects appear to be sex-dependent and influenced by the treatment regimen, highlighting

the complexity of targeting neuroinflammation in this disease. Compared to other P2X7

antagonists, JNJ-47965567 offers the advantage of good brain penetration, making it a

valuable tool for investigating the role of central P2X7 receptors in CNS disorders. Further

research is warranted to fully elucidate its therapeutic potential and to optimize dosing and

treatment strategies for different neurological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [JNJ-47965567: A Comparative Analysis of Efficacy in
Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565123#jnj-47965567-efficacy-in-different-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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